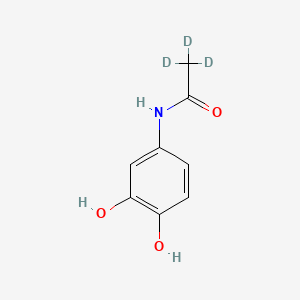

3-Hydroxyacetaminophen-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trideuterio-N-(3,4-dihydroxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFBMHOMTSBTSU-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662002 |

Source

|

| Record name | N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-47-4 |

Source

|

| Record name | N-(3,4-Dihydroxyphenyl)(~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Hydroxyacetaminophen-d3 as a metabolite of acetaminophen

An In-Depth Technical Guide to 3-Hydroxyacetaminophen-d3 as a Crucial Tool in Acetaminophen Metabolism Research

Abstract

Acetaminophen (APAP) is one of the most widely used analgesic and antipyretic drugs globally. While generally safe at therapeutic doses, its metabolism is complex, involving pathways that can lead to the formation of toxic byproducts responsible for severe hepatotoxicity in cases of overdose. The study of these metabolic pathways is fundamental to understanding drug-induced liver injury and developing safer therapeutics. This guide provides a detailed exploration of 3-Hydroxyacetaminophen, a metabolite of APAP, and its deuterated stable isotope-labeled analog, this compound. We will delve into the biochemical pathways of APAP metabolism, the critical role of isotopically labeled internal standards in bioanalysis, and provide detailed, field-proven protocols for the precise quantification of this metabolite in complex biological matrices. This document is intended for researchers, toxicologists, and drug development professionals engaged in pharmacokinetic, metabolic, and safety studies involving acetaminophen.

The Metabolic Fate of Acetaminophen: A Tale of Two Pathways

Upon administration, acetaminophen undergoes extensive metabolism, primarily in the liver.[1][2] The disposition of the drug is dose-dependent and is governed by three main hepatic pathways.[3][4]

-

Major Pathways (Therapeutic Doses): At recommended doses, approximately 80-90% of acetaminophen is detoxified through Phase II conjugation reactions.[1][3][5]

-

Glucuronidation: This is the predominant pathway, where UDP-glucuronosyltransferases (UGTs) conjugate acetaminophen to form acetaminophen-glucuronide.[1][6]

-

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfate group, forming acetaminophen-sulfate.[1][6] These conjugates are water-soluble, pharmacologically inactive, and readily excreted in the urine.[1][2]

-

-

Minor Pathway and the Genesis of Toxicity: A smaller fraction (5-15%) of acetaminophen is metabolized by the cytochrome P450 (CYP) enzyme system, primarily CYP2E1, with contributions from CYP1A2 and CYP3A4.[7][8][9] This oxidative pathway generates a highly reactive and toxic intermediate: N-acetyl-p-benzoquinone imine (NAPQI) .[5][6][7][10]

Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a cellular antioxidant, forming a harmless mercapturic acid conjugate that is excreted.[2][7][9] However, in cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated. This shunts a larger proportion of the drug down the CYP450 pathway, leading to excessive NAPQI production.[4] The rapid depletion of hepatic GSH stores allows NAPQI to accumulate, where it covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[5][9][10]

The Emergence of 3-Hydroxyacetaminophen

Separate from the direct pathway to the highly reactive NAPQI, microsomal metabolism of acetaminophen also yields 3-Hydroxyacetaminophen (N-(3,4-dihydroxyphenyl)acetamide).[11][12][13] Research has shown that this catechol metabolite is formed via a pathway that does not appear to involve an epoxide intermediate, which was once postulated as the precursor to the reactive species.[11] Interestingly, studies indicate that 3-Hydroxyacetaminophen is a non-toxic metabolite and possesses antioxidant and free-radical scavenging properties, likely due to its phenolic hydroxyl groups.[14][15] Its formation represents an alternative oxidative fate for acetaminophen, and quantifying it can provide a more complete picture of the drug's metabolic profile, especially when investigating influences on CYP450 activity.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. ClinPGx [clinpgx.org]

- 3. uspharmacist.com [uspharmacist.com]

- 4. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mechanisms of acetaminophen-induced liver injury and its implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paracetamol - Wikipedia [en.wikipedia.org]

- 8. Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Acetaminophen Poisoning - Injuries; Poisoning - Merck Manual Professional Edition [merckmanuals.com]

- 11. 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. xcessbio.com [xcessbio.com]

- 13. 3-HYDROXYACETAMINOPHEN | 37519-14-5 [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

Introduction: The Significance of Isotopically Labeled Metabolites in Drug Development

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxyacetaminophen-d3

Acetaminophen (paracetamol) is one of the most widely used analgesic and antipyretic drugs globally. Its metabolism is complex, involving multiple pathways, some of which lead to the formation of reactive intermediates implicated in hepatotoxicity.[1] One of the key oxidative metabolites is 3-hydroxyacetaminophen, a catechol derivative.[2][3] Understanding the formation and clearance of such metabolites is paramount for assessing drug safety and efficacy.

This guide provides a detailed technical overview of the synthesis and characterization of this compound (N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3).[4] The incorporation of a stable isotopic label (deuterium) into the acetyl group creates a molecule that is chemically identical to the endogenous metabolite but physically distinguishable by its mass. This distinction is invaluable for modern bioanalytical techniques. Deuterated standards like this compound are crucial as internal standards in mass spectrometry-based assays, enabling precise and accurate quantification of the target analyte in complex biological matrices such as plasma and urine.[5] Their use is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[5][6]

Part 1: Chemical Synthesis of this compound

The synthesis of this compound hinges on the strategic introduction of a trideuteroacetyl moiety onto a suitable aminophenol precursor. The most direct approach is the N-acylation of 4-amino-1,2-benzenediol (also known as 3,4-dihydroxyaniline) using a deuterated acetylating agent.

Causality of Experimental Choices

-

Starting Material : 4-amino-1,2-benzenediol hydrochloride is selected as the precursor. The catechol functional group is highly susceptible to oxidation, especially under basic or neutral conditions. Using the hydrochloride salt enhances its stability and shelf-life.

-

Deuterated Reagent : Acetic anhydride-d6 is the chosen acetylating agent. It is a readily available, highly effective source of the trideuteroacetyl group and reacts cleanly with the amino group. The use of an anhydride is often preferred over an acid chloride for its more manageable reactivity and less corrosive byproducts.

-

Solvent and Base : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to ensure the solubility of the starting materials. A mild, non-nucleophilic base such as triethylamine (TEA) is added to neutralize the hydrochloride salt of the starting material and the acetic acid-d4 byproduct formed during the reaction, driving the equilibrium towards product formation.

-

Purification : The catechol structure makes the product polar and susceptible to oxidation. Purification via column chromatography on silica gel is effective for separating the polar product from less polar impurities. The choice of an ethyl acetate/hexane solvent system allows for fine-tuning of the eluent polarity to achieve optimal separation.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

4-Amino-1,2-benzenediol hydrochloride (1.0 eq)

-

Acetic anhydride-d6 (1.1 eq)

-

Triethylamine (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-1,2-benzenediol hydrochloride.

-

Dissolution : Add anhydrous DMF to dissolve the starting material. Cool the flask to 0°C in an ice bath.

-

Base Addition : Slowly add triethylamine to the stirred solution. Allow the mixture to stir for 10-15 minutes at 0°C.

-

Acylation : Add acetic anhydride-d6 dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature at 0°C during addition.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Extraction : Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash is crucial to remove any unreacted acetic anhydride and the acetic acid-d4 byproduct.

-

Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Final Product : Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid. Dry the product under vacuum.

Part 2: Comprehensive Characterization

Confirming the identity, purity, and structural integrity of the synthesized this compound is a critical self-validating step. A combination of mass spectrometry, NMR spectroscopy, and chromatography provides irrefutable evidence of a successful synthesis.

Characterization Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of the deuterium atoms.

-

Principle : The analysis will be performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source. The key is to compare the mass-to-charge ratio (m/z) of the synthesized compound with its non-deuterated analog.

-

Expected Results :

-

The non-deuterated 3-Hydroxyacetaminophen has a monoisotopic mass of approximately 167.058 g/mol .[7]

-

This compound is expected to show a molecular ion [M+H]⁺ at m/z ≈ 171.077 or [M-H]⁻ at m/z ≈ 169.061, which is 3 mass units higher than the unlabeled standard.

-

High-resolution mass spectrometry (HRMS) can confirm the elemental composition and provide a highly accurate mass measurement, further validating the identity.

-

Tandem MS (MS/MS) : Fragmentation of the molecular ion can pinpoint the location of the deuterium label. Fragmentation of the amide bond would yield a fragment ion corresponding to the trideuteroacetyl group, confirming the label is not on the aromatic ring.

-

| Analyte | Expected [M+H]⁺ (m/z) | Key Fragment Ion (MS/MS) |

| 3-Hydroxyacetaminophen | ~168.066 | Acetyl group fragment |

| This compound | ~171.077 | Trideuteroacetyl group fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and unequivocally confirms the position of the isotopic label.

-

¹H NMR : The most telling piece of evidence will be the absence of a specific signal. In the spectrum of unlabeled 3-hydroxyacetaminophen, the acetyl methyl protons appear as a sharp singlet around δ 2.1 ppm. In the ¹H NMR spectrum of the d3-analog, this singlet will be absent. The aromatic proton signals will remain, confirming the integrity of the core structure.

-

¹³C NMR : The carbon spectrum will be very similar to the unlabeled compound, with one key difference. The signal corresponding to the acetyl methyl carbon will be observed as a low-intensity multiplet (due to C-D coupling) instead of a sharp quartet (if coupled to protons).

| Position | Unlabeled ¹H Shift (δ ppm) | d3-Labeled ¹H Shift (δ ppm) | Unlabeled ¹³C Shift (δ ppm) | d3-Labeled ¹³C Shift (δ ppm) |

| Acetyl -CH₃ | ~2.1 (s, 3H) | Absent | ~24 | ~23.5 (m, C-D coupling) |

| Aromatic -CH | ~6.6-6.9 (m, 3H) | ~6.6-6.9 (m, 3H) | ~110-120 | ~110-120 |

| Aromatic C-OH/C-N | N/A | N/A | ~140-150 | ~140-150 |

| Carbonyl C=O | N/A | N/A | ~170 | ~170 |

(Note: Exact chemical shifts are solvent-dependent. The values provided are typical estimates.)

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

-

Principle : The synthesized compound is dissolved in a suitable solvent and injected into an HPLC system equipped with a UV detector. A reverse-phase C18 column is typically used. The compound is separated from any impurities based on its polarity.

-

Methodology :

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient elution using water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape.

-

Detection : UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm).

-

-

Self-Validation : The result should be a single major peak, and the purity is calculated based on the area percentage of this peak relative to the total area of all peaks. For use as an internal standard, a purity of ≥98% is typically required.

Conclusion

The successful synthesis and rigorous characterization of this compound provide a high-quality, reliable tool for advanced pharmaceutical research. This isotopically labeled internal standard is indispensable for the accurate quantification of acetaminophen's catechol metabolite, supporting critical studies in drug metabolism, pharmacokinetics, and toxicology. The methodologies outlined in this guide represent a robust and verifiable pathway to producing and validating this essential research compound.

References

- Veeprho. This compound.

- Benchchem. The Isotopic Trail: A Technical Guide to Exploring Acetaminophen Metabolic Pathways with ¹³C and ¹⁵N.

- ISP Standards. 3-Hydroxyacetaminophen D3.

- Hinson, J. A., et al. (1987). Mechanistic Studies on the Metabolic Activation of Acetaminophen in Vivo. PubMed.

- Jaeschke, H., et al. (2012). The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. PMC - PubMed Central.

- National Center for Biotechnology Information. 3-Hydroxyacetaminophen. PubChem.

- Hinson, J. A., et al. (1979). 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen. PubMed.

- MedChemExpress. Acetaminophen metabolite 3-hydroxy-acetaminophen.

Sources

- 1. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ispstandards.com [ispstandards.com]

- 5. veeprho.com [veeprho.com]

- 6. Mechanistic studies on the metabolic activation of acetaminophen in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-Hydroxyacetaminophen | C8H9NO3 | CID 161950 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Certificate of Analysis for 3-Hydroxyacetaminophen-d3: Ensuring Quality and Reliability in Research

For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount. This guide provides an in-depth technical examination of the Certificate of Analysis (CoA) for 3-Hydroxyacetaminophen-d3, a critical deuterated internal standard used in the bioanalysis of acetaminophen and its metabolites. Moving beyond a simple checklist of specifications, we will delve into the scientific principles, experimental methodologies, and data interpretation that underpin a comprehensive CoA, ensuring the integrity and reproducibility of your research.

3-Hydroxyacetaminophen, a metabolite of acetaminophen (paracetamol), is of significant interest in pharmacokinetic and toxicology studies.[1][2] The deuterated analog, this compound, serves as an ideal internal standard in mass spectrometry-based quantification.[1] Its near-identical chemical and physical properties to the endogenous analyte, with a distinct mass difference, allow for accurate correction of variations during sample preparation and analysis.[3][4][5] This guide will dissect the essential components of a CoA for this stable isotope-labeled compound, providing clarity on the rigorous testing required to certify its identity, purity, and isotopic enrichment.

Foundational Characteristics: Identity and Physicochemical Properties

A robust Certificate of Analysis begins with the unequivocal identification and fundamental properties of the compound. This section lays the groundwork for all subsequent analytical testing.

| Parameter | Typical Specification | Significance |

| Chemical Name | N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3 | Provides the unambiguous chemical identity according to IUPAC nomenclature.[2] |

| CAS Number | 1020719-47-4 | A unique numerical identifier for the specific chemical substance.[6] |

| Molecular Formula | C₈H₆D₃NO₃ | Denotes the elemental composition, including the presence of three deuterium atoms.[1][6] |

| Molecular Weight | 170.18 g/mol | The calculated mass of the molecule, accounting for the deuterium isotopes.[1][6] |

| Appearance | White to Off-White Solid | A basic physical description ensuring the material is free from gross contamination. |

| Solubility | Soluble in Methanol, DMSO | Provides practical information for preparing stock solutions and standards for analysis. |

Structural Elucidation: Confirming the Molecular Architecture

Verifying the correct chemical structure is a cornerstone of a reliable CoA. A combination of spectroscopic techniques is employed to provide a detailed picture of the molecule, ensuring that the deuterium labels are in the correct position and that the overall structure is as expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm the identity of this compound.

Expertise in Action: The absence of a proton signal for the acetyl methyl group in the ¹H-NMR spectrum, coupled with the corresponding carbon signal in the ¹³C-NMR spectrum, provides strong evidence for the successful deuteration at the acetyl position. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to further confirm the connectivity of the atoms within the molecule.[7][8]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts, signal multiplicities, and integration values are then compared to the expected spectrum for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum is a unique "fingerprint" of the compound.

Trustworthiness by Design: The FTIR spectrum of this compound is compared against a reference spectrum or known characteristic absorption bands for functional groups like hydroxyl (-OH), amide (N-H and C=O), and aromatic rings (C=C).[9][10][11][12][13] This comparison serves as a rapid and reliable identity check.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: A background spectrum of the empty ATR crystal is collected.

-

Sample Spectrum Acquisition: The sample spectrum is then acquired.

-

Data Interpretation: The positions and shapes of the absorption bands in the sample spectrum are compared to a reference spectrum or known values to confirm the presence of the expected functional groups.

Purity Assessment: Quantifying the Undesirables

The purity of an analytical standard is a critical parameter that directly impacts the accuracy of quantitative measurements. A comprehensive CoA will detail the results from multiple analytical techniques to assess purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the chemical purity of pharmaceutical compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase.

Causality in Method Selection: A reversed-phase HPLC method with UV detection is typically employed for this compound. The choice of a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is based on the polarity of the analyte and its potential impurities.[14][15] The UV detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Protocol: Purity Determination by HPLC

-

System Preparation:

-

Mobile Phase: Prepare a filtered and degassed mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid, 20:80 v/v).

-

Column: Install a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Instrument Parameters: Set the flow rate (e.g., 1.0 mL/min), column temperature (e.g., 30 °C), and UV detection wavelength (e.g., 254 nm).

-

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

-

Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

| Parameter | Typical Specification | Significance |

| Chemical Purity (by HPLC) | ≥ 98.0% | Ensures that the vast majority of the material is the desired compound, minimizing interference from impurities in analytical assays. |

Residual Solvents

Residual solvents are organic volatile chemicals used in the manufacturing process that are not completely removed. Their presence must be controlled to ensure the safety and quality of the standard.

Authoritative Grounding: The analysis of residual solvents is performed according to the United States Pharmacopeia (USP) General Chapter <467>.[16][17][18][19][20] This chapter classifies solvents based on their toxicity and sets permissible daily exposure limits. Gas Chromatography with Headspace sampling (HS-GC) is the standard technique for this analysis.

Experimental Protocol: Residual Solvent Analysis (per USP <467>)

-

Sample Preparation: Accurately weigh a specific amount of this compound into a headspace vial and add a suitable solvent (e.g., DMSO).

-

HS-GC Analysis: The vial is heated to a specific temperature to allow the volatile solvents to partition into the headspace. A portion of the headspace gas is then injected into the GC for separation and detection.

-

Quantification: The concentration of each residual solvent is determined by comparing the peak areas in the sample to those of a certified reference standard mixture.

| Parameter | Typical Specification | Significance |

| Residual Solvents | Complies with USP <467> | Guarantees that the levels of any remaining manufacturing solvents are below the safety limits established by regulatory bodies.[16][17][18][19][20] |

Water Content

The presence of water can affect the accurate weighing of the standard and may also contribute to its degradation over time.

Self-Validating System: The Karl Fischer titration method, as described in USP General Chapter <921>, is the gold standard for water content determination.[21][22][23][24] This method is specific for water and is more accurate than loss on drying, which can also measure other volatile components.

Experimental Protocol: Water Content by Karl Fischer Titration (per USP <921>)

-

Titrator Preparation: The Karl Fischer titrator is filled with a specialized reagent that reacts stoichiometrically with water.

-

Sample Introduction: A known amount of this compound is accurately weighed and introduced into the titration vessel.

-

Titration: The reagent is added until all the water in the sample has reacted, which is detected by an electrochemical endpoint.

-

Calculation: The water content is calculated based on the amount of reagent consumed.

| Parameter | Typical Specification | Significance |

| Water Content (by Karl Fischer) | ≤ 1.0% | Ensures accurate preparation of standard solutions by accounting for the water content in the material's weight. |

Heavy Metals

Heavy metal impurities can be introduced from raw materials or manufacturing equipment and are a safety concern.

Regulatory Compliance: Testing for heavy metals is performed according to USP General Chapters <232> and <233>, which specify limits and procedures for elemental impurities.[25][26][27][28][29] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred technique due to its high sensitivity and ability to quantify individual elements.

Experimental Protocol: Heavy Metals Analysis (per USP <232>/<233>)

-

Sample Digestion: A known amount of the sample is digested in a strong acid mixture to bring the metals into solution.

-

ICP-MS Analysis: The digested sample solution is introduced into the ICP-MS, where the atoms are ionized and separated based on their mass-to-charge ratio.

-

Quantification: The concentration of each specified heavy metal is determined by comparing the signal intensity in the sample to that of certified reference standards.

| Parameter | Typical Specification | Significance |

| Heavy Metals | Complies with USP <232>/<233> | Confirms that the levels of potentially toxic heavy metals are below the established safety limits.[25][26][27][28][29] |

Isotopic Purity: The Defining Characteristic of an Internal Standard

For a deuterated internal standard, the isotopic purity and enrichment are the most critical parameters. These values determine its effectiveness in quantitative mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the isotopic enrichment of a stable isotope-labeled compound. High-resolution mass spectrometry (HRMS) is often employed to accurately measure the mass-to-charge ratio and determine the distribution of isotopologues.

Expertise and Experience: The analysis involves infusing a solution of this compound into the mass spectrometer and acquiring a high-resolution mass spectrum. The relative intensities of the ion corresponding to the fully deuterated molecule (d3) and any ions corresponding to partially deuterated (d1, d2) or non-deuterated (d0) species are measured.[30][31][32] The isotopic enrichment is then calculated as the percentage of the d3 isotopologue relative to the sum of all isotopologues.

Experimental Protocol: Isotopic Enrichment by Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

-

MS Analysis: Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the relative abundance of the molecular ions corresponding to the d0, d1, d2, and d3 species.

-

Calculation: Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = [Intensity(d3) / (Intensity(d0) + Intensity(d1) + Intensity(d2) + Intensity(d3))] x 100

| Parameter | Typical Specification | Significance |

| Isotopic Enrichment | ≥ 99% (d3) | A high isotopic enrichment ensures a strong and distinct signal for the internal standard, minimizing any potential contribution to the analyte signal and ensuring accurate quantification.[33][34][35] |

Visualizing the Analytical Workflow

To provide a clear overview of the comprehensive testing process, the following diagram illustrates the analytical workflow for the certification of this compound.

Caption: Analytical workflow for the certification of this compound.

Conclusion

The Certificate of Analysis for this compound is more than just a document of specifications; it is a testament to the rigorous scientific process that ensures the quality, reliability, and suitability of this critical analytical standard. By understanding the underlying principles and experimental methodologies behind each test, researchers can have full confidence in the integrity of their internal standard, leading to more accurate and reproducible results in their studies of acetaminophen metabolism and disposition. This in-depth guide serves as a valuable resource for interpreting and appreciating the comprehensive data presented in a CoA, empowering scientists to make informed decisions and uphold the highest standards of scientific integrity in their work.

References

- United States Pharmacopeia.

-

United States Pharmacopeia. General Chapter <467> Residual Solvents. USP-NF.[16][17][18][19][20]

- Mettler Toledo.

- SCISPEC.

-

Analytical Methods (RSC Publishing). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.[30][31]

- Scribd.

- USP-NF. (467) RESIDUAL SOLVENTS.

- Sigma-Aldrich.

- Agilent. USP<467> residual solvents.

- USP-NF. (467) RESIDUAL SOLVENTS.

- USP-NF.

- UFAG Laboratorien AG. New test methods for the determination of heavy metals pursuant to usp <232> and <233>.

- Analytik Jena. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233>.

- Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.

- ResearchGate.

- S4Science. Implementation of USP New Chapters <232> and <233> on Elemental Impurities in Pharmaceutical Products.

- Journal of Chemical Education.

- ResearchGate. (PDF) From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change.

- National Institutes of Health.

- RSC Publishing. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR.

- Thermo Fisher Scientific - US. NMR Spectrum of Phenacetin.

- LGC Standards. This compound.

- Scribd. Paracetamol FTIR Analysis.

- The use of 13C and ¹H-NMR in the structural elucid

- Thermo Fisher Scientific.

- Veeprho. This compound.

- ispstandards. 3-Hydroxyacetaminophen D3.

- Benchchem.

- Pharmaffiliates. CAS No : 1020719-47-4 | Product Name : this compound.

- ResearchGate. Mass and isotopologue spectra for C20D28O8Zr.

- National Institutes of Health. Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry.

- Benchchem.

- LGC Standards.

- LGC Standards. This compound.

- Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.

- SciELO.

- ResearchGate. (PDF)

- Acanthus Research. Designing Stable Isotope Labeled Internal Standards.

- PubMed Central.

- CORE. Current Science, August 20, 1987, Vol. 56, No. 16.

- PubMed. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals.

- Oriental Journal of Chemistry. Appraisal of Vitamin D3 Concentration in Dietary Supplement Marketed in Bangladesh Using HPLC.

- MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

Sources

- 1. veeprho.com [veeprho.com]

- 2. ispstandards.com [ispstandards.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students | Semantic Scholar [semanticscholar.org]

- 13. scribd.com [scribd.com]

- 14. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Appraisal of Vitamin D3 Concentration in Dietary Supplement Marketed in Bangladesh Using HPLC – Oriental Journal of Chemistry [orientjchem.org]

- 16. resolvemass.ca [resolvemass.ca]

- 17. scispec.co.th [scispec.co.th]

- 18. uspnf.com [uspnf.com]

- 19. agilent.com [agilent.com]

- 20. uspnf.com [uspnf.com]

- 21. uspbpep.com [uspbpep.com]

- 22. mt.com [mt.com]

- 23. scribd.com [scribd.com]

- 24. drugfuture.com [drugfuture.com]

- 25. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]

- 26. Elemental impurities in Pharmaceutical Materials according to new ICH Guidelines and USP Chapters <232> and <233> - Analytik Jena [analytik-jena.com]

- 27. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]

- 28. s4science.at [s4science.at]

- 29. researchgate.net [researchgate.net]

- 30. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 31. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 34. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 35. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sources of 3-Hydroxyacetaminophen-d3 for Bioanalytical Applications

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sources for 3-Hydroxyacetaminophen-d3 (N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3). As a critical stable isotope-labeled internal standard, its quality and reliable sourcing are paramount for the accurate quantification of 3-Hydroxyacetaminophen, a key metabolite of Acetaminophen, in complex biological matrices. This document details the significance of using a deuterated standard in mass spectrometry, outlines major commercial suppliers, provides a comparative analysis of their product specifications, and offers expert guidance on supplier selection. Furthermore, a representative experimental protocol for its application in an LC-MS/MS workflow is presented to illustrate its practical use in a research setting.

Introduction: The Analytical Imperative for a Deuterated Standard

Acetaminophen (paracetamol) is a ubiquitous analgesic and antipyretic drug.[1][2] Its metabolism in the body is complex, leading to the formation of various metabolites, including 3-Hydroxyacetaminophen. The quantitative analysis of these metabolites is fundamental to pharmacokinetic, toxicokinetic, and clinical monitoring studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its superior sensitivity and specificity.[1][2][3]

The accuracy of LC-MS/MS quantification hinges on the ability to correct for analytical variability, such as inconsistencies in sample extraction, matrix-induced ion suppression or enhancement, and fluctuations in instrument response.[1] This is most effectively achieved by incorporating a stable isotope-labeled internal standard (SIL-IS) into the analytical workflow.[1][4] this compound is the ideal SIL-IS for its native analogue. It is chemically identical to the analyte of interest but has a distinct mass due to the incorporation of three deuterium atoms.[5] This mass shift allows the mass spectrometer to differentiate between the analyte and the standard, while its identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation.[1]

The diagram below illustrates the relationship between the parent drug, its metabolite, and the corresponding deuterated internal standard.

Figure 1: Relationship between Acetaminophen, its metabolite 3-Hydroxyacetaminophen, and the deuterated internal standard used for quantification.

Commercial Suppliers and Product Specifications

A reliable supply of high-purity this compound is crucial for generating reproducible and accurate data. Several reputable chemical suppliers specialize in the synthesis and distribution of complex organic molecules and stable isotope-labeled compounds for research purposes. The following table summarizes the key specifications from prominent commercial sources.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Enrichment |

| LGC Standards (TRC) | This compound | TRC-H714752 | 1020719-47-4 | C₈H₆D₃NO₃ | 170.18 | Not explicitly stated on product page; CoA required.[6] |

| Pharmaffiliates | This compound | PA STI 047080 | 1020719-47-4 | C₈H₆D₃NO₃ | 170.18 | High purity specified; CoA provides exact data.[5] |

| Veeprho | This compound | - | - | - | - | Described as a deuterium-labeled analog for analytical research.[4] |

| ISP Standards | 3-Hydroxyacetaminophen D3 | - | - | C₈H₆D₃NO₃ | - | Supplied with detailed characterization data.[7] |

| HANGZHOU LEAP CHEM | This compound | - | - | - | - | Specialized fine chemical supplier for research.[8] |

Note: This table is based on publicly available information and may not be exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity and isotopic enrichment data.

Supplier Evaluation: A Scientist's Checklist

-

The Certificate of Analysis (CoA): This is the most critical document. It should be requested for the specific lot you intend to purchase. A comprehensive CoA will provide:

-

Chemical Purity: Typically determined by HPLC or NMR, this should ideally be ≥98%.[9]

-

Isotopic Enrichment: This value, often determined by mass spectrometry, indicates the percentage of molecules that are correctly deuterated. An isotopic enrichment of ≥99% is desirable to minimize crosstalk with the analyte's mass channel.[9]

-

Identity Confirmation: Data from ¹H-NMR, Mass Spectrometry, and sometimes ¹³C-NMR should be provided and consistent with the structure of this compound.

-

Traceability: For regulated environments, traceability to pharmacopeial standards (e.g., USP, EP) may be necessary.[7][10]

-

-

Reputation and Specialization: Suppliers like Toronto Research Chemicals (distributed by LGC Standards) have a long-standing reputation for synthesizing a wide range of isotopically labeled compounds.[11][12] Choosing a specialist in complex organic synthesis often ensures higher quality control.

-

Documentation and Support: The availability of Safety Data Sheets (SDS) and responsive technical support are indicators of a reliable supplier.[13] They should be able to answer questions regarding product stability, storage, and solubility.

-

Batch-to-Batch Consistency: For long-term studies, the ability to source a consistent product over time is vital. Inquire about the supplier's quality management systems (e.g., ISO 9001 registration).

Application Protocol: Quantification in Human Plasma via LC-MS/MS

This section provides a validated, step-by-step methodology for the use of this compound as an internal standard. This protocol is intended as a template and should be fully validated by the end-user for their specific matrix and instrument.

Objective: To accurately quantify 3-Hydroxyacetaminophen in human plasma samples.

Materials:

-

3-Hydroxyacetaminophen (Analyte Reference Standard)

-

This compound (Internal Standard) from a verified commercial source

-

Human Plasma (K₂EDTA)

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

Workflow:

Figure 2: A typical sample preparation and analysis workflow for quantifying 3-Hydroxyacetaminophen using a deuterated internal standard.

Detailed Protocol Steps:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the 3-Hydroxyacetaminophen reference standard in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From these stocks, prepare serial dilutions in 50:50 methanol:water to create calibration curve standards and Quality Control (QC) samples.

-

Prepare an internal standard (IS) working solution (e.g., 200 ng/mL) in 50:50 methanol:water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the IS working solution. For blank samples, add 10 µL of 50:50 methanol:water.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[1]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the clear supernatant to an HPLC vial for analysis.

-

-

LC-MS/MS Conditions (Illustrative):

-

LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Mass Spectrometer: Triple Quadrupole.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

3-Hydroxyacetaminophen: Q1/Q3 transition to be optimized (e.g., m/z 170.1 -> 128.1).

-

This compound: Q1/Q3 transition to be optimized (e.g., m/z 173.1 -> 131.1).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration of the calibration standards.

-

Use the resulting linear regression equation to determine the concentration of 3-Hydroxyacetaminophen in the unknown samples.

-

Conclusion

This compound is an indispensable tool for the accurate and precise bioanalysis of Acetaminophen metabolism. The selection of a high-quality, well-characterized standard from a reputable commercial supplier is a foundational step for any quantitative study. By carefully evaluating the supplier's documentation, particularly the lot-specific Certificate of Analysis, and implementing a robust, validated LC-MS/MS protocol, researchers can ensure the integrity and reliability of their data. The commercial availability of this standard from specialized suppliers like LGC (TRC), Pharmaffiliates, and others empowers the scientific community to conduct high-level pharmacokinetic and metabolic research.

References

- Current time information in Santa Cruz, CA, US. Google Search.

- This compound. LGC Standards.

- Buy this compound from HANGZHOU LEAP CHEM CO., LTD. Echemi.

- This compound. Veeprho.

- 3-Hydroxyacetaminophen D3. ispstandards.

- CAS No : 1020719-47-4 | Product Name : this compound. Pharmaffiliates.

- Certificate of Analysis. MedchemExpress.com.

- Certificate of Analysis. Thermo Fisher Scientific.

- ImmunoCruz® goat ABC Staining System: sc-2023. Santa Cruz Biotechnology.

- HeLa Whole Cell Lysate: sc-2200. Santa Cruz Biotechnology.

- Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent. NIH.

- SC Antibody | SCBT. Santa Cruz Biotechnology.

- Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC - NIH.

- Application Note: Quantitative Analysis of Acetaminophen in Human Plasma by LC-MS/MS using a Deuterated Internal Standard. Benchchem.

- Instant Product Information: Search Datasheets and SDS by Catalog Number. Santa Cruz Biotechnology.

- Santa Cruz Biotechnology, Inc. - PubChem Data Source. NIH.

- Toronto Research Chemicals. Toronto Research Chemicals.

- Need of a Dedicated Isotopic Internal Standard for Accurate 3-epi-25(OH)D3 Quantification by LC-MS/MS. PubMed.

- LGC Standards / Toronto Research Chemicals. ChemicalRegister.com.

- Dr. Ehrenstorfer Reference Materials. LGC Standards.

- REFERENCE STANDARDS FOR RESIDUE ANALYSIS 2017. Amazon S3.

- Reference Materials, Standards & Testing. LGC Standards.

- A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Longdom Publishing.

- Toronto Research Chemicals. ChemBuyersGuide.com, Inc..

- Reference standards, research chemicals & proficiency testing. LGC Group.

- lgc standards. Scientific Laboratory Supplies.

- Toronto Research Chemicals. Chromatographic Specialties Inc..

- Toronto Research Chemicals. LGC Group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. ispstandards.com [ispstandards.com]

- 8. echemi.com [echemi.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. lubio.ch [lubio.ch]

- 12. LGC Standards / Toronto Research Chemicals - Guildford, Surrey, United Kingdom @ ChemicalRegister.com [chemicalregister.com]

- 13. scbt.com [scbt.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Application of Deuterated Standards in Acetaminophen Research

Abstract

Acetaminophen (APAP) is one of the most widely used analgesic and antipyretic agents globally. Its extensive use, narrow therapeutic window, and potential for severe hepatotoxicity at supratherapeutic doses necessitate highly accurate and precise methods for its quantification in biological matrices. This technical guide provides a comprehensive overview of the theory, application, and best practices for using deuterated internal standards in acetaminophen research. We will delve into the fundamental principles of isotope dilution mass spectrometry, provide detailed experimental protocols for bioanalysis, and explore the critical role these standards play in pharmacokinetics, metabolite profiling, and toxicology. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement robust and reliable quantitative assays for acetaminophen and its metabolites.

The Imperative for an Ideal Internal Standard in Acetaminophen Analysis

Quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to several sources of error that can compromise data integrity. Analyte loss during sample preparation, variability in chromatographic performance, and, most significantly, matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous components—can introduce significant inaccuracy and imprecision.

An ideal internal standard (IS) co-elutes with the analyte and experiences identical physical and chemical behavior throughout the entire analytical workflow, from initial extraction to final detection. By adding a known concentration of the IS to the sample at the earliest stage, the ratio of the analyte's signal to the IS's signal can be used for quantification. This ratio remains constant, effectively normalizing for any variations encountered during the process.

Stable Isotope-Labeled (SIL) compounds, particularly deuterated analogues, are considered the "gold standard" for internal standards in LC-MS. A deuterated standard, such as Acetaminophen-d4, is chemically identical to the analyte but has a higher mass due to the substitution of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their shared physicochemical properties ensure they behave almost identically during extraction and chromatography.

The Mechanism: Isotope Dilution Mass Spectrometry in Practice

The core principle behind using a deuterated standard is Isotope Dilution Mass Spectrometry (IDMS). The process relies on the mass difference between the native analyte (acetaminophen) and its deuterated counterpart (e.g., Acetaminophen-d4).

In a typical LC-MS/MS experiment operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the IS.

-

Acetaminophen (APAP): The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 152.1. Upon fragmentation in the mass spectrometer, it produces a characteristic product ion at m/z 110.1.[1][2][3]

-

Acetaminophen-d4 (APAP-d4): The deuterated standard has an [M+H]⁺ at m/z 156.1. It fragments to a corresponding product ion at m/z 114.1.[1][2][3]

The instrument software integrates the peak area for each of these transitions. A calibration curve is constructed by plotting the ratio of the APAP peak area to the APAP-d4 peak area against known concentrations of APAP. The concentration in unknown samples is then determined by interpolating their peak area ratios from this curve.

Table 1: Typical MRM Transitions for Acetaminophen Bioanalysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Acetaminophen | 152.1 | 110.1 | Positive |

| Acetaminophen-d4 (IS) | 156.1 | 114.1 | Positive |

Note: These values are typical; optimal transitions and collision energies should be determined empirically on the specific instrument being used.

Core Applications in Acetaminophen Research

The precision afforded by deuterated standards is foundational for several key areas of acetaminophen research.

-

Pharmacokinetic (PK) Studies: Accurate determination of drug concentration in plasma over time is essential for calculating key PK parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve). IDMS is the method of choice for generating the high-quality data required for regulatory submissions.

-

Metabolite Identification and Quantification: Acetaminophen is extensively metabolized, primarily to glucuronide and sulfate conjugates. A small fraction is oxidized by cytochrome P450 enzymes to the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Using deuterated standards for both the parent drug and its metabolites allows for precise tracking of these metabolic pathways, which is crucial for understanding drug toxicity and drug-drug interactions.[4]

-

Toxicology and Overdose Studies: In cases of overdose, APAP metabolism becomes saturated, leading to increased NAPQI formation and subsequent hepatotoxicity. Accurate quantification in this context is critical for clinical management and for research into the mechanisms of liver injury and the efficacy of antidotes like N-acetylcysteine.

-

Bioequivalence (BE) Studies: BE studies, which compare a generic drug formulation to a reference product, demand the highest level of analytical precision to ensure that the formulations are therapeutically equivalent. The use of deuterated internal standards is a de facto requirement for such studies.

Practical Guide: Laboratory Implementation

Selection of the Appropriate Deuterated Standard

For acetaminophen, Acetaminophen-d4 , where the four hydrogens on the phenyl ring are replaced by deuterium, is the most commonly used and commercially available standard.[5] Key considerations include:

-

Isotopic Purity: The standard should have high isotopic purity to minimize the contribution of the unlabeled analyte signal from the standard itself.

-

Chemical Purity: The standard must be free from non-labeled acetaminophen.

-

Stability of Deuterium Labels: The deuterium atoms in Acetaminophen-d4 are on the aromatic ring and are not susceptible to back-exchange under typical analytical conditions, ensuring their stability throughout the workflow.

Detailed Protocol: Sample Preparation from Human Plasma

This protocol describes a common protein precipitation method, which is fast, robust, and suitable for high-throughput analysis.[6][7]

Materials:

-

Human plasma samples (calibrators, QCs, unknowns)

-

Acetaminophen-d4 internal standard working solution (e.g., 1 µg/mL in 50:50 Methanol:Water)

-

Precipitation Solvent: Acetonitrile containing 0.1% formic acid

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Centrifuge capable of >10,000 x g

Procedure:

-

Aliquoting: Into a clean 1.5 mL microcentrifuge tube, pipette 100 µL of plasma sample.

-

Internal Standard Spiking: Add 25 µL of the Acetaminophen-d4 working solution to each tube. Causality Note: The IS is added first to ensure it undergoes the exact same extraction and potential loss as the analyte in all subsequent steps.

-

Vortexing: Briefly vortex-mix the tubes for 10 seconds to ensure homogeneity.

-

Protein Precipitation: Add 300 µL of the cold precipitation solvent (Acetonitrile with 0.1% formic acid) to each tube. Causality Note: The large volume of organic solvent denatures and precipitates plasma proteins, releasing the drug and IS into the supernatant.

-

Extraction: Vortex-mix vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate. Be careful not to disturb the protein pellet.

-

Dilution (Optional but Recommended): Add 200 µL of water containing 0.1% formic acid to the supernatant. Causality Note: This reduces the organic solvent concentration of the final extract, which can improve peak shape and compatibility with reversed-phase liquid chromatography.

-

Injection: The sample is now ready for injection into the LC-MS/MS system.

Diagram: Bioanalytical Workflow for Acetaminophen

Caption: Workflow for acetaminophen quantification using a deuterated internal standard.

Protocol: LC-MS/MS Method Development

Instrumentation:

-

HPLC or UPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Rationale: C18 provides excellent retention and separation for moderately polar compounds like acetaminophen.

-

Mobile Phase A: Water + 0.1% Formic Acid. Rationale: The acid promotes protonation for positive ion ESI.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 5% B

-

2.5 min: 95% B

-

3.0 min: 95% B

-

3.1 min: 5% B

-

4.0 min: 5% B (Re-equilibration)

-

-

Injection Volume: 5 µL.

Mass Spectrometer Conditions:

-

Ionization Mode: ESI Positive.

-

MRM Transitions: See Table 1.

-

Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and capillary voltage according to the specific instrument manufacturer's guidelines to achieve maximum stable signal for both analyte and IS.

Data Interpretation and Quality Control

A successful assay relies on the parallel behavior of the analyte and the internal standard.

Diagram: Principle of Isotope Dilution

Caption: The ratio of analyte to IS remains constant despite sample loss.

Key QC Checks:

-

Internal Standard Response: The absolute peak area of the IS should be monitored across all samples in a batch. Significant variation (>20-30%) may indicate a problem with sample preparation or instrument performance.

-

Matrix Effect: While the deuterated IS corrects for matrix effects, it is good practice to evaluate it during method validation. This is done by comparing the IS response in a neat solution versus its response in a post-extraction spiked blank matrix sample.[8]

-

Calibration Curve: The calibration curve should have a correlation coefficient (r²) of >0.99 and the back-calculated concentrations of the calibrators should be within ±15% of their nominal value (±20% for the Lower Limit of Quantification).

Conclusion

The use of deuterated internal standards, specifically Acetaminophen-d4, is the cornerstone of modern, high-precision bioanalysis of acetaminophen. By co-eluting and behaving identically to the analyte, these standards effectively negate variability from sample preparation and matrix effects, enabling the generation of exceptionally accurate and reliable quantitative data. The protocols and principles outlined in this guide provide a robust framework for researchers in pharmaceutical development, clinical toxicology, and academic research to implement best-in-class analytical methods for acetaminophen quantification.

References

-

A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. (2020). Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Acetaminophen-D4 | Certified Solutions Standards. Cerilliant. Available at: [Link]

-

A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Longdom Publishing. Available at: [Link]

-

Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. (2018). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study. (2020). Journal of Pharmaceutical Analysis. Available at: [Link]

-

Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative. (2011). Journal of Chromatography B. Available at: [Link]

-

Development of an Isotope-Dilution Liquid Chromatography/Mass Spectrometric Method for the Accurate Determination of Acetaminophen in Tablets. ResearchGate. Available at: [Link]

-

Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial. (2018). Bioanalysis. Available at: [Link]

-

Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology. (2015). The FASEB Journal. Available at: [Link]

-

What Is Isotope Dilution Mass Spectrometry?. Chemistry For Everyone via YouTube. Available at: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetaminophen-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Quantitation of paracetamol by liquid chromatography–mass spectrometry in human plasma in support of clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 3-Hydroxyacetaminophen-d3 in Drug Metabolism Studies

Introduction: Navigating the Complexities of Drug Metabolism

The journey of a drug through the human body is a complex narrative of absorption, distribution, metabolism, and excretion (ADME). Of these, metabolism is a critical determinant of a drug's efficacy and toxicity. Understanding the metabolic fate of a therapeutic agent is paramount in drug development, providing invaluable insights into its mechanism of action, potential drug-drug interactions, and the formation of active or toxic metabolites. Acetaminophen (paracetamol), a widely used analgesic and antipyretic, serves as a classic model for studying drug metabolism due to its well-characterized pathways and the potential for dose-dependent toxicity[1][2]. This guide provides a deep dive into the use of a specific, stable isotope-labeled metabolite, 3-Hydroxyacetaminophen-d3, as a critical tool in the precise quantification and elucidation of acetaminophen's metabolic pathways.

The Metabolic Pathways of Acetaminophen: A Bifurcation of Fate

Upon administration, acetaminophen is primarily metabolized in the liver through three main pathways[2][3][4]:

-

Glucuronidation: This is the major metabolic route at therapeutic doses, accounting for approximately 52-57% of the drug's elimination. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate acetaminophen with glucuronic acid to form a water-soluble, inactive metabolite that is readily excreted.[1][5]

-

Sulfation: Accounting for 30-44% of metabolism at therapeutic doses, sulfotransferases (SULTs) catalyze the conjugation of acetaminophen with sulfate, again forming an inactive, excretable metabolite.[1][5]

-

Oxidation: A minor but critically important pathway (5-15%) is the oxidation of acetaminophen by cytochrome P450 enzymes (primarily CYP2E1, CYP1A2, and CYP3A4) to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI)[1][2][6]. Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. Depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, causing oxidative stress and hepatocellular necrosis.[4]

A lesser-known but significant metabolite formed through the oxidative pathway is 3-Hydroxyacetaminophen . This catechol metabolite has been identified in microsomal studies and is considered a non-toxic product of acetaminophen metabolism.[7][8] The formation of 3-Hydroxyacetaminophen provides another avenue to explore the oxidative metabolism of acetaminophen, distinct from the pathway leading to the toxic NAPQI.[8]

Figure 1: Simplified metabolic pathways of acetaminophen.

The Imperative for Internal Standards in Bioanalysis

Quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the gold standard for measuring drug and metabolite concentrations in biological matrices. However, the inherent complexity of these matrices (e.g., plasma, urine) can lead to significant analytical variability. The "matrix effect," where endogenous components interfere with the ionization of the target analyte, is a primary challenge that can lead to inaccurate quantification.[9]

To counteract these variabilities, an internal standard (IS) is incorporated into the analytical workflow. An ideal IS is a compound that behaves chemically and physically as similarly to the analyte as possible, but is distinguishable by the mass spectrometer.[10] The ratio of the analyte's signal to the IS's signal is used for quantification, which corrects for variations in sample preparation, injection volume, and instrument response.[11]

This compound: The Gold Standard Internal Standard

Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with a heavier stable isotope (e.g., deuterium (²H or D), ¹³C, ¹⁵N), are considered the "gold standard" in quantitative mass spectrometry.[9][12] this compound is a deuterated analog of 3-Hydroxyacetaminophen and serves as an exemplary internal standard for several key reasons:

-

Near-Identical Physicochemical Properties: The substitution of hydrogen with deuterium results in a negligible change in the chemical properties of the molecule.[13] This means that this compound will have virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the endogenous 3-Hydroxyacetaminophen.[14] This co-elution is critical for effectively compensating for matrix effects.[15]

-

Mass-Based Distinction: While chemically similar, the deuteration results in a distinct mass-to-charge ratio (m/z) that is easily resolved by the mass spectrometer.[11] This allows for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference.

-

Enhanced Accuracy and Precision: By mimicking the analyte's behavior throughout the entire analytical process, this compound provides a highly reliable means of correcting for experimental variability, leading to significantly improved accuracy and precision in the final concentration measurements.[13][16]

| Parameter | 3-Hydroxyacetaminophen (Analyte) | This compound (IS) | Rationale for Use |

| Chemical Formula | C₈H₉NO₃ | C₈H₆D₃NO₃ | Deuteration provides a mass shift for MS detection. |

| Molecular Weight | 167.16 g/mol | 170.18 g/mol | Allows for distinct m/z values. |

| Expected Retention Time | Identical | Identical | Ensures co-elution and effective matrix effect correction. |

| Ionization Efficiency | Identical | Identical | Provides a stable reference for signal intensity. |

Experimental Workflow: A Practical Guide

The following protocol outlines a typical workflow for the quantitative analysis of 3-Hydroxyacetaminophen in a biological matrix (e.g., human plasma) using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

-

To a 100 µL aliquot of plasma sample, standard, or quality control (QC), add 10 µL of a 1 µg/mL solution of this compound in methanol.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-Hydroxyacetaminophen | 168.1 | 126.1 |

| This compound | 171.1 | 129.1 |

3. Data Analysis

-

Integrate the peak areas for both the analyte and the internal standard for each sample.

-

Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration of the calibration standards.

-

Determine the concentration of 3-Hydroxyacetaminophen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sources

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. Acetaminophen Metabolism Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetaminophen – metabolism [sites.duke.edu]

- 5. ClinPGx [clinpgx.org]

- 6. ClinPGx [clinpgx.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-Hydroxyacetaminophen: a microsomal metabolite of acetaminophen. Evidence against an epoxide as the reactive metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 11. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 12. crimsonpublishers.com [crimsonpublishers.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. waters.com [waters.com]

- 16. texilajournal.com [texilajournal.com]

An In-Depth Technical Guide to 3-Hydroxyacetaminophen-d3: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Comprehensive Overview of a Key Analytical Standard

In the landscape of pharmaceutical analysis and drug metabolism studies, the precision and accuracy of quantitative assays are paramount. Stable isotope-labeled internal standards are the cornerstone of robust bioanalytical methods, particularly in mass spectrometry-based techniques. This guide provides an in-depth technical examination of 3-Hydroxyacetaminophen-d3, a deuterated metabolite of the widely used analgesic, acetaminophen. We will delve into its fundamental properties, discuss its synthesis and purification, and provide a detailed protocol for its application in a core bioanalytical workflow.

Core Properties of this compound

This compound is a critical tool for researchers investigating the pharmacokinetics and metabolism of acetaminophen. Its deuterium-labeled acetyl group provides a distinct mass shift from its endogenous counterpart, without significantly altering its chemical behavior, making it an ideal internal standard.[1]

| Property | Value | Source(s) |

| CAS Number | 1020719-47-4 | [2] |

| Molecular Formula | C₈H₆D₃NO₃ | [1] |

| Molecular Weight | 170.18 g/mol | [2] |

| IUPAC Name | N-(3,4-dihydroxyphenyl)acetamide-2,2,2-d3 | [3] |

| Synonyms | 4-(Acetylamino)catechol-d3, [2H3]-3-Hydroxyacetaminophen | N/A |

| Primary Application | Internal standard for mass spectrometry | [1] |

Elucidating the Molecular Blueprint: Synthesis and Structural Analysis

The synthesis and characterization of a high-purity internal standard are foundational to its reliability. While specific, proprietary synthesis routes for commercially available this compound are not always published in detail, a plausible synthetic pathway can be constructed based on established organic chemistry principles.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the N-acetylation of a suitable catecholamine precursor using deuterated acetic anhydride.

Caption: Proposed synthesis of this compound.

This reaction would involve the selective acylation of the amine group of a catecholamine, such as dopamine, with acetic anhydride-d6. The reaction conditions would need to be carefully controlled to prevent acylation of the hydroxyl groups on the catechol ring.